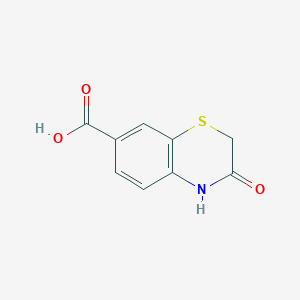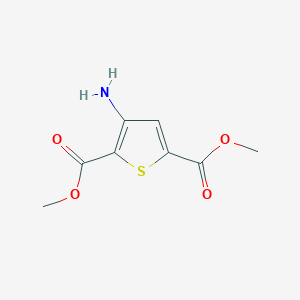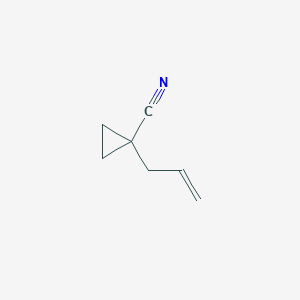
1-Allylcyclopropanecarbonitrile
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Organic Electronics Applications
Synthesis of Polycyano-containing Organic Ligands The synthesis of novel polycyano-containing organic ligands has been demonstrated through the double carbanion cleavage of 1',3'-dioxo-1',3'-dihydrospiro[cyclopropane-1,2'-indene] derivatives. This process yields compounds like 1',3'-dioxo-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-2,2,3,3-tetracarbonitrile and dimethyl 2,3-dicyano-1',3'-dioxo-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-2,3-dicarboxylate. These compounds, upon interaction with alcohols, lead to the formation of stable salts containing new allylic-type anions. These anions hold potential applications in the realm of organic electronics and as components in ionic liquids (Karpov et al., 2016).
Functionalized Cyclopropanes and Potential Applications
Stereoselective Synthesis of Functionalized Cyclopropanes A study explored the stereoselective synthesis of highly functionalized cyclopropanes, highlighting the potential for asymmetric synthesis of 1-amino-2-ethenylcyclopropanecarbonitrile. Although the process encountered challenges in achieving high enantioselectivity due to the reversibility of the palladium-catalyzed cyclization step, the study underscored the synthetic potential of these cyclopropanes, particularly as precursors for various cyclic systems (Dorizon et al., 1999).
Nucleophilic Substitutions and Synthetic Potential
Regioselective Nucleophilic Substitutions The regioselective nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides catalyzed by palladium(0) have revealed significant synthetic potential. This process allows for the formation of cyclopropylideneethyl derivatives and other building blocks with high reactivity and utility in various synthetic applications (Stolle et al., 1992).
Gem-difluoromethylene Derivatives and Precursors
Synthesis of Gem-difluoromethylene Building Blocks The reaction of gem-difluorocyclopropane derivatives with allyltributylstannane has been shown to yield 1,6-dienes with a gem-difluoromethylene moiety at the allylic position. These 1,6-dienes serve as excellent precursors for cyclic systems containing a gem-difluoromethylene moiety, showcasing their importance in the synthesis of complex organic molecules (Munemori et al., 2014).
Safety And Hazards
Sigma-Aldrich provides ACPC to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final . In the event of fire, development of hazardous combustion gases or vapors is possible .
Propiedades
IUPAC Name |
1-prop-2-enylcyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-2-3-7(6-8)4-5-7/h2H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYUSYFQQSRDKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allylcyclopropanecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



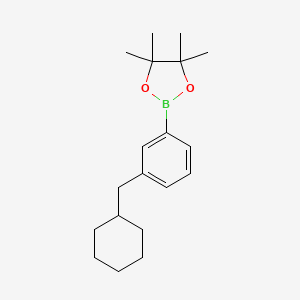
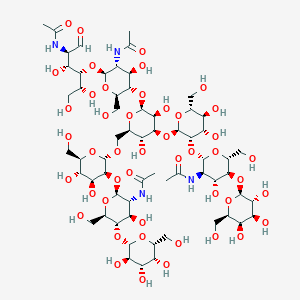
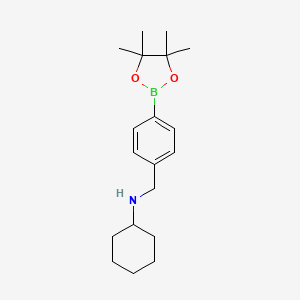
![3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester](/img/structure/B1429037.png)
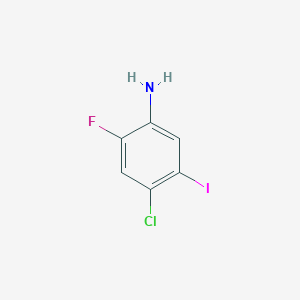
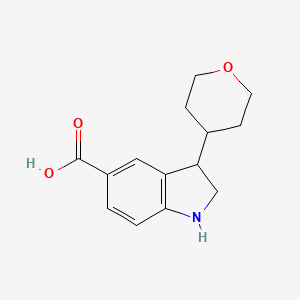
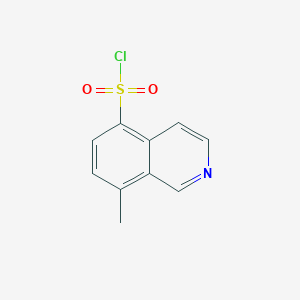
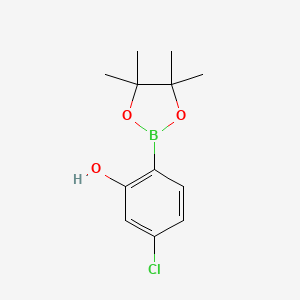
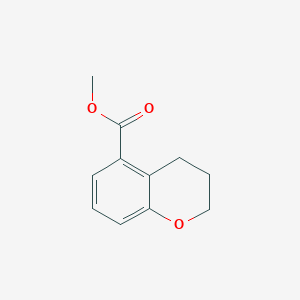
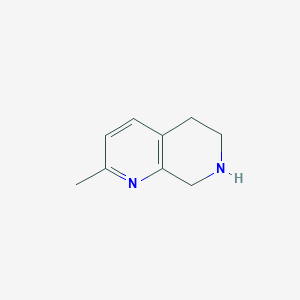
![3,6-dibromo-9-{4-[(2-ethylhexyl)oxy]phenyl}-9H-carbazole](/img/structure/B1429049.png)

